![molecular formula C12H11NO3S B1583923 [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 23353-14-2](/img/structure/B1583923.png)

[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Vue d'ensemble

Description

“[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” is a plasma metabolite . It has a molecular formula of C12H11NO3S .

Synthesis Analysis

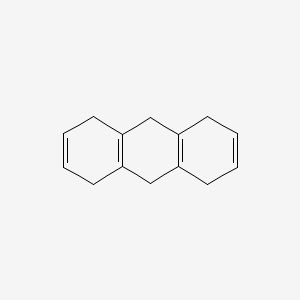

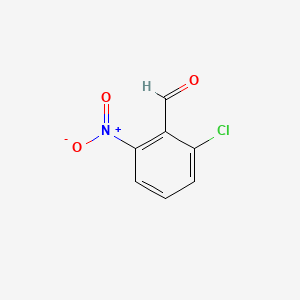

The synthesis of this compound can be carried out in the following steps: The main raw materials are composed of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus and glacial acetic acid . The method provided by the invention is simple in reaction operation, short in reaction time, high in production efficiency, low in synthesis cost and mild in reaction conditions, thereby being suitable for industrial promotion .Molecular Structure Analysis

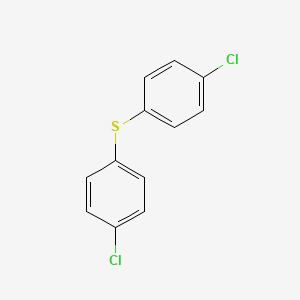

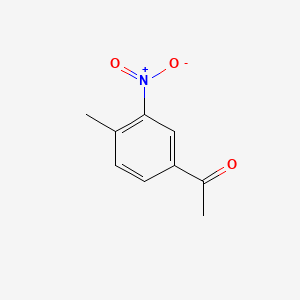

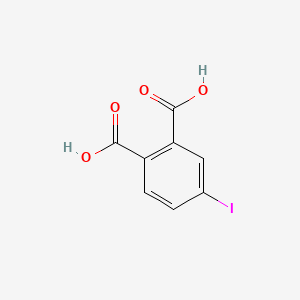

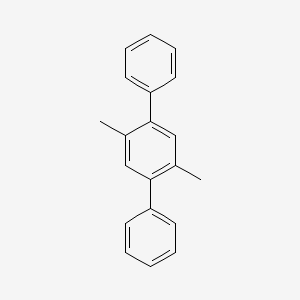

The molecular structure of “[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” consists of a thiazole ring attached to a methoxyphenyl group and an acetic acid group .Chemical Reactions Analysis

Carboxylic acids like “[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic and inorganic .Physical And Chemical Properties Analysis

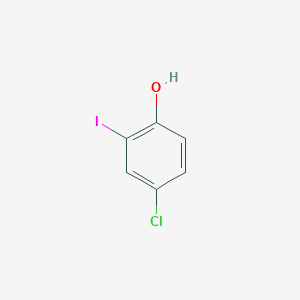

“[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” is a solid . The presence of sulfur enhances their pharmacological properties .Applications De Recherche Scientifique

Medicine

In the medical field, thiazole derivatives, which include the core structure of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, are known for their diverse biological activities . They have been explored for their potential as antioxidants, analgesics, anti-inflammatory agents , and more. Specifically, thiazole compounds have been investigated for their antimicrobial, antifungal, antiviral , and antitumor properties, offering a broad spectrum of applications in developing new therapeutic drugs .

Agriculture

Thiazole compounds have shown promise in agriculture due to their antifungal and antibacterial activities . These properties are crucial for protecting crops from diseases and ensuring food security. The application of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid derivatives could lead to the development of new biocides or fungicides that help in increasing crop yield and quality.

Material Science

In material science, the [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid can be used as a ligand to synthesize pharmacologically important metal complexes . These complexes have potential applications in creating new materials with unique properties, such as catalysts for chemical reactions or components in electronic devices .

Biochemistry

The biochemical applications of thiazole derivatives include their use in enzyme inhibition and receptor modulation . These compounds can influence biochemical pathways and have been studied for their role in neurotransmitter synthesis and as potential enzyme inhibitors , which can be pivotal in understanding and treating various metabolic disorders.

Pharmacology

Thiazole derivatives are significant in pharmacology for their medicinal properties . They have been part of studies related to calcium channel antagonists , which are clinically useful in treating conditions like hypertension, angina pectoris , and certain cardiac arrhythmias . The [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid could be a key intermediate in synthesizing novel drugs in this category.

Environmental Science

In environmental science, the role of thiazole derivatives extends to the development of chemical reaction accelerators and sulfur drugs . These compounds can be used to treat environmental pollutants and as part of sustainable practices in waste management and water treatment processes.

Mécanisme D'action

Target of Action

It is known that thiazole derivatives, which include [2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological target it interacts with.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathways affected.

Result of Action

Given the diverse biological activities of thiazole derivatives, it can be inferred that [2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid could have a range of molecular and cellular effects .

Safety and Hazards

Orientations Futures

Thiazole derivatives have drawn the attention of researchers due to their significant biological activities. They are an essential class of heterocyclic compounds that have been found to exhibit antitumor, anti-inflammatory, antimicrobial, antifungal, and anti-tubercular properties . The synthesis of thiazole derivatives has become an important area of research due to their promising biological activities .

Propriétés

IUPAC Name |

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-16-10-4-2-8(3-5-10)12-13-9(7-17-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRQFRXTBPYUEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353320 | |

| Record name | [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |

CAS RN |

23353-14-2 | |

| Record name | [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

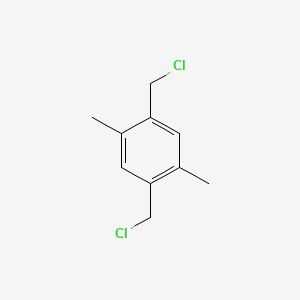

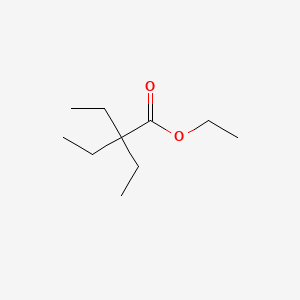

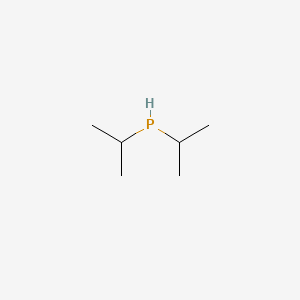

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.